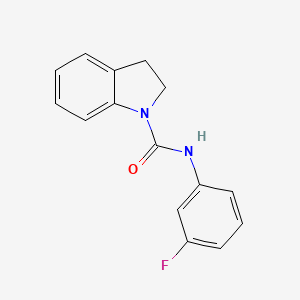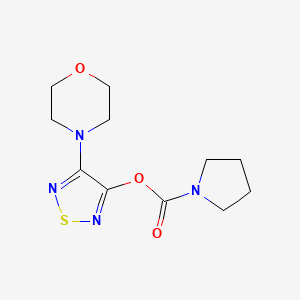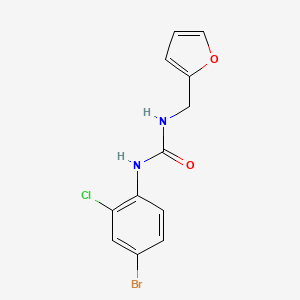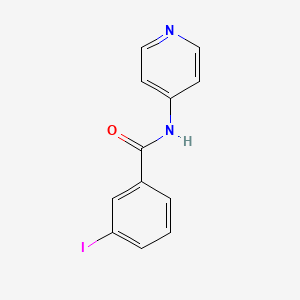![molecular formula C12H13N3O3S B5744740 N'-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5744740.png)
N'-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrothiophene moiety, which is known for its electron-withdrawing properties, and a spirohexane structure, which adds rigidity and unique spatial configuration to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with spiro[2.3]hexane-1-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide involves its interaction with biological targets such as enzymes or DNA. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to metal ions, forming complexes that can interfere with biological processes .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: Similar structure with a furan ring instead of a thiophene ring.
E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: Features a pyridine ring and adamantane moiety.
Uniqueness
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide is unique due to its spirohexane structure, which imparts rigidity and a distinct spatial arrangement. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(9-6-12(9)4-1-5-12)14-13-7-8-2-3-10(19-8)15(17)18/h2-3,7,9H,1,4-6H2,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGRXHQXKGLIL-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5744658.png)
![2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5744662.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5744678.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5744680.png)

![1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea](/img/structure/B5744695.png)






![N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5744749.png)
